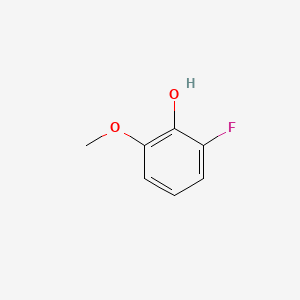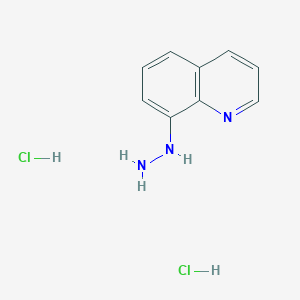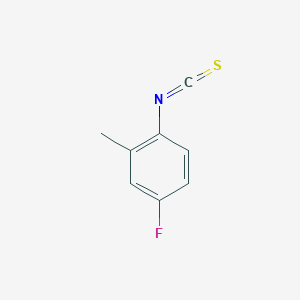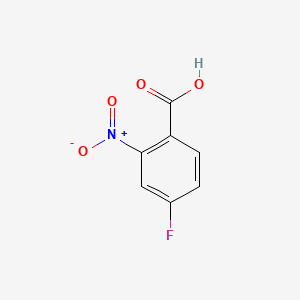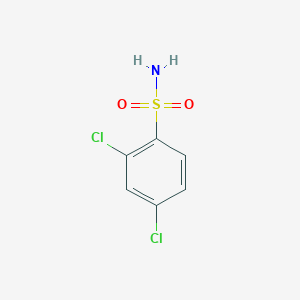
Cerium(III)-Trifluormethansulfonat
Übersicht
Beschreibung
Cerium(III) Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C3CeF9O9S3 and its molecular weight is 587.3 g/mol. The purity is usually 95%.
The exact mass of the compound Cerium(III) Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cerium(III) Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium(III) Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cerium(III)-Trifluormethansulfonat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen:
Organische Synthese
This compound wird als Zwischenprodukt in der organischen Synthese verwendet. Es wirkt als Lewis-Säure und wird in Friedel-Crafts-Alkylierungs- und -Acylierungsreaktionen eingesetzt. Diese Verbindung ermöglicht die Umwandlung von Hydroxyacetophenonen in cyclische Acetale unter milden Bedingungen und bietet eine bequeme Methode zum Schutz von Aldehyden und Ketonen als Acetale .
Pharmazeutika
In der pharmazeutischen Industrie dient this compound als Zwischenprodukt für die Synthese verschiedener Medikamente. Seine Rolle in der Medikamentenentwicklung ist jedoch in den verfügbaren Quellen nicht detailliert beschrieben und würde weitere Forschungsarbeiten erfordern, um sie zu klären .
Katalysator bei der Epoxid-Ringöffnung
Diese Verbindung ist ein effizienter Katalysator für die Ringöffnung von Epoxiden und bietet eine hohe Regio- und Stereoselektivität. Diese Anwendung ist entscheidend für die Herstellung komplexer Molekülstrukturen mit präzisen Konfigurationen .
Wirkmechanismus
Target of Action
Cerium(III) Trifluoromethanesulfonate, also known as Cerium triflate, primarily targets epoxides . Epoxides are cyclic ethers with a three-atom ring that are highly reactive due to ring strain. They play a crucial role in organic synthesis as they can be converted into a wide range of functional groups.
Mode of Action
Cerium(III) Trifluoromethanesulfonate acts as an efficient catalyst for the ring opening of epoxides . It provides high regio- and stereoselectivity, meaning it controls both the region and orientation of the reaction. This selectivity is crucial in organic synthesis as it ensures the desired product is obtained with minimal by-products.
Result of Action
The primary result of Cerium(III) Trifluoromethanesulfonate’s action is the ring-opening of epoxides . This reaction is a key step in many organic syntheses, allowing for the creation of a wide range of functional groups from a simple epoxide precursor. The high regio- and stereoselectivity of this reaction ensures the desired product is obtained with minimal by-products.
Action Environment
Cerium(III) Trifluoromethanesulfonate is hygroscopic , meaning it readily absorbs moisture from the environment . Therefore, it should be stored away from water/moisture, in a cool, dry, and well-ventilated place . It should also be stored away from oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cerium(III) Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It is known to interact with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the ring-opening of epoxides, a reaction that is crucial in the synthesis of many biologically active compounds . The interaction of Cerium(III) Trifluoromethanesulfonate with these biomolecules often involves coordination with the active sites of enzymes, thereby enhancing their catalytic activity.
Cellular Effects
Cerium(III) Trifluoromethanesulfonate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, Cerium(III) Trifluoromethanesulfonate has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Cerium(III) Trifluoromethanesulfonate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it has been reported to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, Cerium(III) Trifluoromethanesulfonate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cerium(III) Trifluoromethanesulfonate can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its stability and activity . Over time, this can lead to degradation of the compound, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to Cerium(III) Trifluoromethanesulfonate can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Cerium(III) Trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical reactions without causing significant toxicity . At higher doses, Cerium(III) Trifluoromethanesulfonate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
Cerium(III) Trifluoromethanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Cerium(III) Trifluoromethanesulfonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s solubility in water also aids in its distribution within the cellular environment.
Subcellular Localization
Cerium(III) Trifluoromethanesulfonate exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of Cerium(III) Trifluoromethanesulfonate within cells is crucial for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
cerium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMPGGNMIPKTH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CeF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370052 | |
| Record name | Cerium(III) Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76089-77-5 | |
| Record name | Cerium(III) Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(III) Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




